

# tirabrutinib ERK AKT pathways inhibition

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## Compound Focus: Tirabrutinib

CAS No.: 1351636-18-4

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## Molecular Mechanisms of Action

**Tirabrutinib** is a highly selective, irreversible second-generation BTK inhibitor designed to overcome the off-target limitations of first-generation drugs [1] [2] [3]. Its mechanism is detailed below.

## Target Selectivity and Binding

**Tirabrutinib** forms a covalent bond with the cysteine-481 (C481) residue in the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition of the kinase [4] [3]. The high selectivity of **tirabrutinib** was confirmed through comprehensive profiling.

Table 1: Selectivity Profile of Tirabrutinib vs. Other BTK Inhibitors [1] [2]

Feature	Ibrutinib (1st Gen)	Tirabrutinib (2nd Gen)
BTK Inhibition	Potent, irreversible	Potent, highly selective, irreversible
Key Off-Target Kinases	ITK, EGFR, JAK3, TEC family kinases [5]	Highly selective profile; minimal off-target binding [1] [2]
Cellular Selectivity	Inhibits both B-cell and T-cell activation in PBMC assays	Selectively inhibits B-cell activation with minimal effect on T-cells [1] [2]

Feature	Ibrutinib (1st Gen)	Tirabrutinib (2nd Gen)
Clinical Implication	Off-target effects linked to toxicities (e.g., rash, diarrhea, atrial fibrillation) [4] [6]	Potentially improved safety profile due to higher selectivity [6]

## Downstream Pathway Inhibition

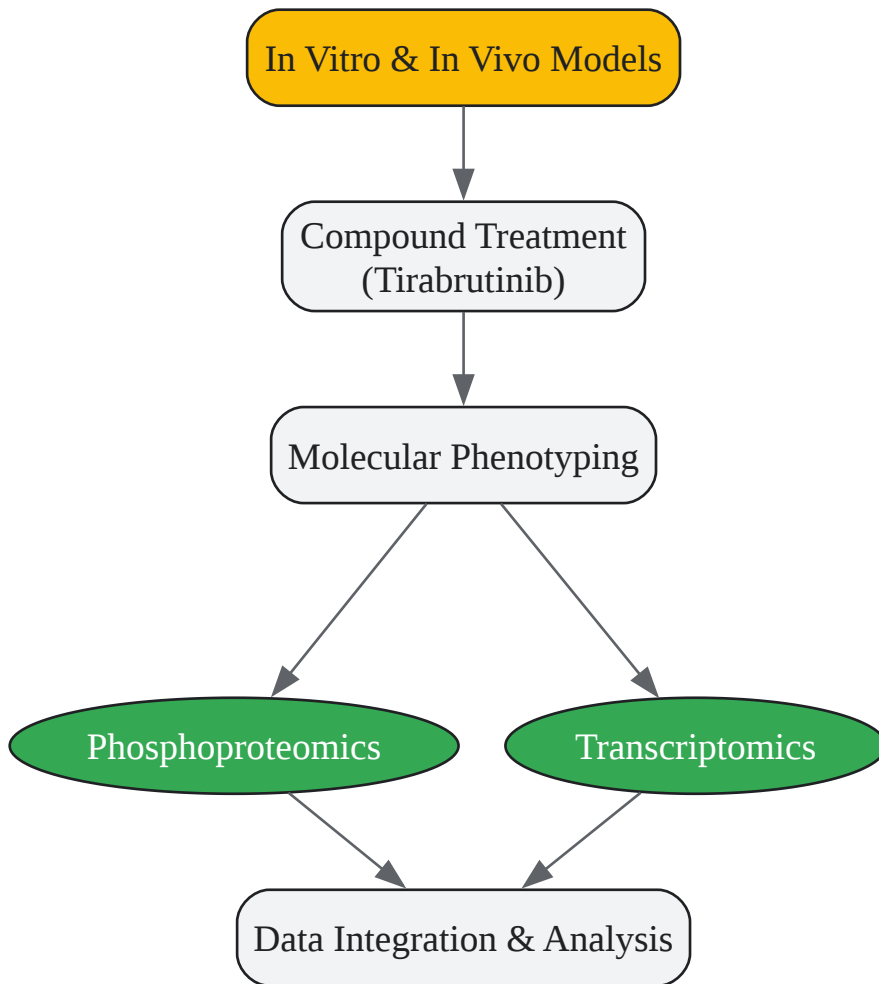
By inhibiting BTK, **tirabrutinib** disrupts the entire BCR signaling cascade, impacting three critical downstream pathways that promote cell survival and growth [1] [2].

**Table 2: Inhibition of Downstream Signaling Pathways by Tirabrutinib** [1]

Pathway	Experimental Evidence	Biological Consequence
NF- $\kappa$ B Pathway	Established key mechanism of BTK inhibition in ABC-DLBCL.	Suppression of pro-survival and inflammatory genes.
AKT Pathway	Phosphoproteomic analysis in TMD8 cells showed downregulation.	Reduced cell metabolism and survival signals.
ERK Pathway	Phosphoproteomic analysis in TMD8 cells showed downregulation.	Attenuation of cell proliferation and differentiation signals.
IRF4 Gene Signature	Transcriptomic analysis showed decreased expression.	Disruption of a critical gene network for lymphoma cell survival.

## Key Experimental Evidence and Protocols

The primary evidence for **tirabrutinib**'s effect on ERK and AKT pathways comes from a comprehensive 2023 study that used phosphoproteomics and transcriptomics in ABC-DLBCL cell lines [1] [2]. The experimental workflow is summarized below.



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Figure 2: Experimental workflow for mechanism analysis.

## Detailed Methodologies

- **In Vitro Kinase Assays:** The high selectivity of **tirabrutinib** was confirmed using a **KINOMEScan scanMAX** platform. This biochemical assay measures the ability of a compound (tested at 300 nM) to bind to a panel of DNA-tagged kinases, with results reported as percent control (%CTRL) [1] [2].
- **Cellular Selectivity (PBMC Assay):** Human Peripheral Blood Mononuclear Cells (PBMCs) were treated with **tirabrutinib** and then stimulated with either anti-IgM (to activate B-cells) or anti-CD3/CD28 (to activate T-cells). B-cell and T-cell activation was measured by monitoring the expression of the surface protein **CD69** via flow cytometry. The concentration for 50% inhibition (IC50) was then calculated [1].
- **Phosphoproteomic Analysis:** The ABC-DLBCL cell lines (TMD8 and U-2932) were treated with **tirabrutinib**. Global phosphoproteomic analysis was then performed, likely involving protein

digestion, phosphopeptide enrichment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify changes in phosphorylation sites [1] [2].

- **In Vivo Efficacy:** The anti-tumor effect was validated in a **TMD8 subcutaneous xenograft mouse model**. Mice were administered **tirabrutinib** orally, and tumor volume was measured over time to establish a dose-response relationship [1].

## Clinical Translation and Relevance

The pre-clinical mechanistic understanding of **tirabrutinib** has successfully translated into meaningful clinical outcomes, particularly in relapsed/refractory Primary Central Nervous System Lymphoma (PCNSL) [7] [8].

- **Efficacy:** In the pivotal **Phase 2 PROSPECT study** in the U.S., **tirabrutinib** monotherapy achieved an **Overall Response Rate (ORR) of 67%** and a **Complete Response rate of 44%** in patients with relapsed/refractory PCNSL. The median time to response was just 1.0 month, indicating rapid pathway inhibition [7].
- **Safety: Tirabrutinib** demonstrated a manageable safety profile. The most common any-grade adverse events were anemia, rash, fatigue, decreased neutrophil count, and pruritus. This profile is consistent with its high selectivity, potentially avoiding the more severe off-target toxicities associated with earlier inhibitors [7] [6].

In summary, **tirabrutinib**'s well-defined mechanism of action—highly selective BTK inhibition leading to suppression of ERK, AKT, and NF- $\kappa$ B pathways—provides a solid scientific rationale for its clinical efficacy in treating B-cell malignancies.

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